![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8](/img/structure/B1377953.png)
(R)-1-Boc-2-methyl-[1,4]diazepane
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Overview
Description
“®-1-Boc-2-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms . 1,4-Diazepines are associated with a wide range of biological activities and have been the subject of extensive research for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, often involves the use of continuous flow chemistry . This method allows for efficient access to highly demanded active pharmaceutical ingredients . The flow synthesis of benzodiazepines has been reported by several groups .
Molecular Structure Analysis
The molecular structure of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, is characterized by a seven-membered ring containing two nitrogen atoms . This structure is a core element in the structure of benzodiazepines and thienodiazepines .
Chemical Reactions Analysis
1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are involved in a variety of chemical reactions . Scientists have been actively studying the synthesis and reactions of 1,4-diazepines for many years due to their medicinal importance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are influenced by their molecular structure. For example, 1,4-diazepine has a molar mass of 94.11454 .
Scientific Research Applications
Biocatalysis
1,4-Diazepanes can be synthesized through biocatalytic methods such as enzymatic intramolecular asymmetric reductive amination. This process can be used to create chiral 1,4-diazepanes with potential applications in pharmaceutical synthesis .
Pharmaceutical Synthesis
The chiral nature of compounds like “®-1-Boc-2-methyl-[1,4]diazepane” makes them valuable in the synthesis of pharmaceuticals where stereochemistry plays a crucial role in drug efficacy .
Therapeutic Applications
Diazepane derivatives have been noted for their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities .
Structural Analysis
The crystal structures of diazepane derivatives can be studied for their potential use in docking studies and drug design .
Organic Synthesis
N-Propargylamines are transformed into significant N-heterocycles like 1,4-diazepanes through atom economy and shorter synthetic routes .
Catalysis
Ketimine intermediates can react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to synthesize substituted 1,4-diazepines .
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one Molecules | Free Full-Text | Synthesis of Substituted 1,4-Diazepines New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Synthesis of Substituted 1,4-Diazepines via Ketimine Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, these compounds could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-methyl-[1,4]diazepane |
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